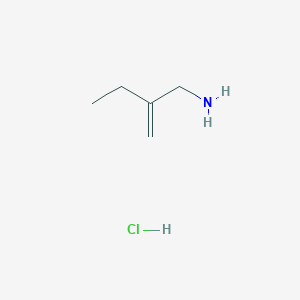

(2-ethyl-2-propen-1-yl)amine hydrochloride

Description

Contextual Significance of Allylic Amines in Modern Organic Synthesis

Allylic amines are a class of organic compounds that serve as crucial and versatile building blocks in the construction of valuable nitrogen-containing molecules. nih.gov Their utility is particularly prominent in the synthesis of pharmaceuticals, natural products, and other bioactive compounds. nih.govresearchgate.net The allylic functional group is a key structural motif found in various therapeutic drug classes, including antifungals, antihistamines, and antidepressants. nih.gov

The reactivity of the allylic moiety allows for further chemical transformations, making these amines valuable intermediates for creating diverse molecular architectures. nih.gov Modern synthetic methods are continuously being developed to produce these compounds efficiently and with high selectivity. researchgate.netrsc.org Methodologies such as transition-metal-catalyzed allylic substitution, nickel-catalyzed multicomponent coupling reactions, and biocatalytic routes provide access to a wide array of structurally complex and functionally diverse allylic amines. nih.govnih.govrsc.org These approaches are essential for building libraries of drug-like molecules and for the large-scale preparation of important chemical agents. nih.govrsc.org

Fundamental Role of Hydrochloride Salts in Amine Chemical Behavior and Stability

Amines are often converted into their hydrochloride salts to enhance their stability and improve their handling characteristics. reddit.comacs.org The free base form of an amine possesses a lone pair of electrons on the nitrogen atom, which makes it susceptible to oxidation. reddit.com By forming a hydrochloride salt, this lone pair is protonated, which effectively prevents oxidation and the associated side reactions. reddit.com

This conversion to a salt has several practical advantages. It can transform volatile, low-molecular-weight amines into more stable, non-volatile solids, which simplifies their isolation, purification, and storage. acs.org Furthermore, the formation of a hydrochloride salt significantly alters the physical properties of the amine. This includes changes in solubility, melting point, and even triboelectric properties, which can be important in pharmaceutical and industrial applications. jst.go.jp The stability of amine salts is a key consideration in various chemical processes, from organic synthesis to industrial applications like polyurethane manufacturing and corrosion inhibition in refineries. pitt.edugla.ac.ukresearchgate.net

Structural Characterization of (2-ethyl-2-propen-1-yl)amine hydrochloride within Allylic Amine Subclasses

This compound belongs to the subclass of primary substituted allylic amines. Its core structure consists of a propenyl chain with an ethyl group substituted at the second carbon (C2) of the double bond. The primary amine group is attached to the first carbon (C1). The hydrochloride salt is formed by the protonation of the amine's nitrogen atom by hydrochloric acid.

This specific substitution pattern—an alkyl group on the C2 position of the allyl framework—places it within a category of structurally distinct allylic amines. The presence of the ethyl group influences the steric and electronic environment around the double bond and the amine functional group, which can in turn affect its reactivity in synthetic transformations.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1239330-14-3 |

| Molecular Formula | C₅H₁₂ClN |

| Compound Type | Primary Allylic Amine Hydrochloride |

| Purity | ≥95% fluorochem.co.uk |

Overview of Research Trajectories for this compound and Analogues

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader field of substituted allylic amines is an area of active investigation. Research trajectories for compounds analogous to this compound primarily revolve around the development of novel and efficient synthetic methodologies and their application as intermediates in the synthesis of more complex molecules.

Key areas of research for analogous compounds include:

Novel Synthetic Routes: A significant focus is on creating allylic amines from readily available starting materials. Methods include the conversion of allylic alcohols into amines via procedures like the Mitsunobu reaction or a modified Gabriel synthesis. acs.orgorganic-chemistry.orgresearchgate.net These methods aim to produce isomerically pure allylic amines in high yields. organic-chemistry.org

Catalytic C-H Amination: Direct functionalization of C-H bonds is a major goal in modern synthesis. Research explores the use of various metal catalysts to achieve allylic C-H amination, providing a direct route from alkenes to allylic amines. nih.gov

Multicomponent Reactions: One-pot reactions that combine multiple simple starting materials to build complex molecules are highly desirable for their efficiency. Nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides represents a practical and environmentally friendly protocol to construct diverse allylic amines. nih.govrsc.org

Biocatalysis: The use of enzymes, such as reductive aminases, offers a sustainable and selective route to N-allylation of primary and secondary amines, avoiding harsh reaction conditions and using renewable starting materials. nih.gov

The research on these general synthetic strategies provides a framework for the potential synthesis and application of this compound. Its structure makes it a candidate for use as a building block in creating more complex, nitrogen-containing target molecules for pharmaceutical or materials science applications.

Properties

IUPAC Name |

2-methylidenebutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-5(2)4-6;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRXLNIPFVSUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 2 Propen 1 Yl Amine Hydrochloride

Direct Amination Approaches for Allylic Scaffolds

Direct amination of allylic scaffolds represents a highly atom-economical and efficient strategy for the synthesis of allylic amines. These methods circumvent the need for pre-functionalized substrates, such as allylic halides or carbonates, by directly activating allylic C-H bonds or utilizing readily available allylic alcohols. This approach streamlines synthetic pathways, reduces waste, and offers novel routes to complex molecular architectures.

Transition Metal-Catalyzed Allylic Amination Strategies

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high levels of control over selectivity and reactivity. acs.org Catalysts based on palladium, nickel, iridium, and rhodium have been extensively developed for allylic amination, each offering unique advantages in terms of substrate scope, functional group tolerance, and stereochemical outcome. nih.gov These methods typically proceed through the formation of a metal-π-allyl intermediate, which then undergoes nucleophilic attack by an amine. acsgcipr.org

Palladium-catalyzed allylic C-H amination has emerged as a powerful tool for the direct conversion of unactivated olefins into valuable allylic amines. researchgate.net This transformation avoids the prerequisite of installing a leaving group at the allylic position, proceeding instead via the direct activation of a C(sp³)–H bond. researchgate.netmdpi.com The mechanism generally involves the formation of a π-allylpalladium intermediate through an electrophilic C-H cleavage, which is then intercepted by an amine nucleophile. mdpi.com An oxidant is typically required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the nucleophilic attack. mdpi.com

Research has demonstrated that these reactions can be rendered highly selective. For instance, the combination of a palladium catalyst with specific ligands and a quinone oxidant enables the intermolecular oxidative amination of unactivated olefins with primary aliphatic amines, yielding secondary allylic amines with excellent regio- and stereoselectivity. organic-chemistry.org The development of cooperative catalytic systems, such as a synergistic Pd/hydroquinone system, allows for aerobic allylic C-H functionalization under mild, environmentally benign conditions using green solvents like ethanol/water. researchgate.net

| Catalyst System | Substrate | Amine Source | Key Features | Yield | Ref |

| Pd(OAc)₂ / Ligand / Oxidant | α-Olefins | Primary Aliphatic Amines | High regio- and stereoselectivity | Good | organic-chemistry.org |

| Pd / Hydroquinone | Unactivated Alkenes | Aromatic Amines | Aerobic, green medium (ethanol/water) | Up to 99% | researchgate.net |

| Pd(0) / Phosphorus Ligand / p-Quinone | α-Alkenes | Various Nucleophiles | Enantioselective functionalization | High | acs.org |

| Pd-Catalyst | Allylic Alcohols | Aqueous Ammonia (B1221849) | Direct use of allylic alcohols, additive-free | Good to Excellent | rsc.orgorganic-chemistry.org |

Nickel-catalyzed multicomponent reactions provide a highly convergent and modular approach for the synthesis of structurally diverse allylic amines from simple, readily available starting materials. rsc.orgnih.govresearchgate.net This strategy typically involves the coupling of an alkene, an aldehyde, and an amine in a single step, facilitated by a combination of nickel and Lewis acid catalysis. rsc.orgresearchgate.net The method is advantageous for its operational simplicity, broad functional-group tolerance, and its ability to construct complex molecules that may be difficult to access through other routes. rsc.orgnih.gov

This one-step process avoids the use of organometallic reagents and harsh conditions, making it suitable for synthesizing drug-like molecules. nih.gov The reaction proceeds by combining three abundant chemical feedstocks, offering a practical and environmentally friendly protocol. researchgate.net The versatility of this method has been demonstrated in the efficient, gram-scale preparation of complex biologically relevant agents. rsc.orgnih.gov

| Alkene Component | Aldehyde Component | Amine Component | Key Features | Yield | Ref |

| Styrene Derivatives | Aliphatic & Aromatic Aldehydes | Amides | Broad functional group tolerance | Moderate to Good | rsc.orgnih.gov |

| Simple Alkenes | Formaldehyde (B43269), Pivaldehyde | Amides | Access to diverse allylic amines | 53-70% | nih.gov |

| Alkenes | Aldehydes | Amines | Direct, modular, high chemo- and stereoselectivity | High to Excellent | chemrxiv.org |

| Alkynes | Imines | Organoboron Reagents | Asymmetric synthesis of tetrasubstituted allylic amines | Up to 95% | mit.edu |

Iridium catalysis offers a distinct and powerful method for the direct amination of allylic alcohols, which are often challenging substrates due to the poor leaving group ability of the hydroxyl moiety. thieme-connect.com Iridium-catalyzed reactions can proceed with high regio- and enantioselectivity, typically favoring the formation of branched allylic amine products from monosubstituted allylic alcohols. berkeley.eduacs.org A key feature of this methodology is the use of Lewis acid activators, such as Nb(OEt)₅ or BPh₃, which facilitate the departure of the hydroxyl group and enable the catalytic cycle. berkeley.eduacs.org

These transformations are rare examples of enantioselective substitutions of allylic alcohols directly with amine nucleophiles. berkeley.edu The scope of the reaction includes arylamines, benzylic amines, and secondary aliphatic amines, providing access to a wide range of chiral allylic amines. acs.org The development of air- and water-stable π-allyliridium C,O-benzoate complexes has further expanded the utility of this method for the amination of racemic branched allylic acetates using various aromatic and heteroaromatic amines. nih.gov

| Catalyst System | Substrate | Activator | Amine | Selectivity | Yield | Ref |

| [Ir(COD)Cl]₂ / Chiral Ligand | Cinnamyl Alcohol | Nb(OEt)₅ | Aniline, Benzylamine | High regio- and enantioselectivity | High | acs.org |

| [Ir(COD)Cl]₂ / Chiral Ligand | Allylic Alcohols | BPh₃ (catalytic) | Arylamines | High regio- and enantioselectivity | High | berkeley.eduacs.org |

| (S)-Ir-II | Racemic Branched Allylic Acetates | N/A | Primary/Secondary (Hetero)aromatic Amines | High regio- and enantioselectivity | Good to Excellent | nih.gov |

| Ir-Catalyst | Racemic Branched Allylic Alcohols | N/A | Sulfamic Acid (Ammonia Surrogate) | High enantioselectivity | Up to 87% | thieme-connect.com |

Rhodium-catalyzed allylic amination provides a robust method for constructing C-N bonds with excellent control over regioselectivity. acs.orgacs.org These reactions are particularly effective for the amination of secondary and tertiary allylic substrates, often utilizing carbonates or trichloroacetimidates as leaving groups. acs.orgorganic-chemistry.org The use of specific rhodium-phosphite or rhodium-phosphine complexes allows for the selective formation of either branched or linear allylic amine products, depending on the catalyst and substrate. acs.org

A notable application is the regioselective amination of tertiary allylic trichloroacetimidates with unactivated aromatic amines, which efficiently yields α,α-disubstituted allylic aryl amines. organic-chemistry.org This method is tolerant of a wide array of functional groups on both the amine and the allylic partner. acs.org Furthermore, rhodium catalysis has been successfully applied to the enantiospecific amination of chiral, non-racemic allylic carbonates, demonstrating the utility of this approach in asymmetric synthesis. acs.orgnih.gov

| Catalyst System | Substrate | Amine | Key Features | Regioselectivity | Yield | Ref |

| [RhCl(NBD)]₂ / P(OPh)₃ | Tertiary Allylic Trichloroacetimidates | Unactivated Aromatic Amines | Favors branched products, broad scope | Up to 62:1 | Up to 90% | acs.orgorganic-chemistry.org |

| Rhodium / Chiral Ligand | Secondary Allylic Carbonates | N-(Arylsulfonyl)anilines | Enantiospecific, tolerates diverse substituents | 36:1 | 91% | acs.org |

| Rhodium / Bis(oxazoline)alkynylphosphine | Racemic 1,2-Disubstituted Allylic Phosphates | Various Amines | High enantioselectivity (up to 99% ee) | >20:1 (branched/linear) | Up to 95% | nih.gov |

| Rhodium / Chiral Ligand | Secondary Allylic Carbonates | N3-benzoyl thymine | Enantiospecific, synthesis of nucleosides | High | Good | nih.gov |

Dehydrative Allylation of Allylic Alcohols with Amines

Dehydrative allylation represents a highly atom-economical and environmentally benign approach to the synthesis of allylic amines, as it utilizes readily available allylic alcohols and produces water as the sole byproduct. organic-chemistry.orgthieme-connect.com This method avoids the need to convert the alcohol into a substrate with a better leaving group, such as an ester or carbonate. organic-chemistry.orgacs.org The success of this approach relies on a catalyst capable of activating the hydroxyl group.

Various catalytic systems have been developed for this purpose. Heterogeneous catalysts, such as molybdenum oxide supported on titanium oxide (MoO₃/TiO₂), have proven effective and offer the advantage of easy recovery and reusability. organic-chemistry.orgthieme-connect.com Another advanced strategy involves the combination of photoredox and palladium catalysis. organic-chemistry.orgacs.orgnih.gov In this system, a photoredox catalyst generates an α-aminoalkyl radical from the amine, while the palladium catalyst activates the allylic alcohol to form a π-allylpalladium intermediate, which then couples with the radical to form the desired product. organic-chemistry.orgacs.org

| Catalyst System | Substrate | Amine | Key Features | Yield | Ref |

| MoO₃/TiO₂ | Allyl Alcohol | Various Amines | Solid, reusable catalyst | Good | organic-chemistry.orgthieme-connect.com |

| Photoredox / Pd(OAc)₂ | Allylic Alcohols | Alkylamines | Forms homoallylic amines, mild conditions | 50-78% | organic-chemistry.orgacs.orgnih.gov |

| Molybdenum Complex | Allylic Alcohols | Bulky Aliphatic Amines | Inexpensive, earth-abundant metal | Good | organic-chemistry.org |

| Mg²⁺ / PF₆⁻ | Allylic Alcohols | Amines/Amides | Transition-metal-free | Good | organic-chemistry.org |

Mitsunobu Reaction Variants for Allylic Amine Formation

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a variety of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.org The reaction typically involves an alcohol, a nucleophile (in this case, a nitrogen source), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorganic-synthesis.com The core of the reaction lies in the in-situ activation of the alcohol's hydroxyl group by PPh₃ and the azodicarboxylate, transforming it into a good leaving group. organic-chemistry.orgmissouri.edu

A significant variant for the synthesis of primary allylic amines like (2-ethyl-2-propen-1-yl)amine involves a modified Gabriel synthesis. organic-chemistry.org This two-step procedure utilizes phthalimide (B116566) as the nitrogen nucleophile. organic-chemistry.orgmissouri.eduorganic-chemistry.org In the first step, the allylic alcohol, 2-ethyl-2-propen-1-ol, is treated with phthalimide, PPh₃, and DIAD. The reaction proceeds via an Sₙ2 mechanism, leading to the formation of N-(2-ethyl-2-propen-1-yl)phthalimide. A key advantage of using phthalimide is that it is acidic enough to be protonated by the reaction intermediate, preventing side reactions. organic-chemistry.org The subsequent step involves the deprotection of the phthalimide group to yield the desired primary amine. organic-chemistry.org While traditional methods for this deprotection, such as using hydrazine, can be harsh, milder conditions employing methylamine (B109427) have been shown to be effective, providing high yields and purity without significant allylic rearrangement. organic-chemistry.org

Table 1: Key Reagents and Roles in Mitsunobu Reaction for Allylic Amine Synthesis

| Reagent | Role |

| 2-ethyl-2-propen-1-ol | Starting material (allylic alcohol) |

| Phthalimide | Nitrogen nucleophile |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diisopropyl azodicarboxylate (DIAD) | Co-activator with PPh₃ |

| Methylamine | Deprotection agent |

This method is particularly advantageous for synthesizing isomerically pure allylic amines, as it minimizes the risk of rearrangements that can occur in other synthetic routes. organic-chemistry.org

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes to (2-ethyl-2-propen-1-yl)amine hydrochloride involve the synthesis of a precursor molecule which is then converted to the target amine.

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. organic-chemistry.orgnih.gov This process involves two key steps: the formation of an imine or enamine intermediate followed by its reduction. organic-chemistry.org To synthesize (2-ethyl-2-propen-1-yl)amine, the corresponding aldehyde, 2-ethyl-2-propenal, would be the starting material.

The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde. To obtain a primary amine, ammonia is used as the nitrogen source. organic-chemistry.org The initial addition forms a hemiaminal intermediate, which then dehydrates to form an imine. This imine is subsequently reduced to the final amine. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it is selective for the reduction of the imine in the presence of the starting aldehyde.

Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. For example, amorphous cobalt particles have been shown to catalyze reductive amination using molecular hydrogen as the reductant and aqueous ammonia as the nitrogen source under mild conditions, offering high selectivity for the primary amine. organic-chemistry.org Iron-carbonyl complexes have also been utilized as catalysts in a hydrogen-free reductive amination process, using isopropyl alcohol and water as the hydrogen source. unisi.it

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, effective | Can also reduce the starting aldehyde |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imine reduction | Toxic cyanide byproduct |

| Catalytic Hydrogenation (e.g., H₂/Pd) | "Clean" reduction, high yield | Requires specialized equipment for handling hydrogen gas |

The synthesis of amines via nucleophilic substitution of alkyl halides is a classical and widely used method. youtube.comtminehan.com In the context of synthesizing (2-ethyl-2-propen-1-yl)amine, this would involve the reaction of a 2-ethyl-2-propen-1-yl halide (e.g., chloride or bromide) with a nitrogen nucleophile.

A primary challenge with this method is the potential for over-alkylation. libretexts.orglibretexts.org The primary amine product is itself a nucleophile and can react with the starting alkyl halide to form secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To favor the formation of the primary amine, a large excess of the nitrogen nucleophile, typically ammonia, is used. tminehan.comlibretexts.org This ensures that the alkyl halide is more likely to react with an ammonia molecule rather than the desired amine product. libretexts.org

The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon of the allylic halide, displacing the halide ion. youtube.commnstate.edu The initial product is an ammonium salt, which is then deprotonated by the excess ammonia in the reaction mixture to yield the free primary amine. mnstate.edu

To circumvent the issue of over-alkylation, alternative nitrogen nucleophiles can be employed in a two-step process. For instance, sodium azide (B81097) (NaN₃) can be used as the nucleophile to form an alkyl azide. youtube.com The azide is not nucleophilic and thus does not react further. The alkyl azide is then reduced to the primary amine in a separate step, for example, using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). youtube.com

Formation and Stabilization of the Hydrochloride Salt

The final step in the synthesis is the formation of the stable hydrochloride salt of the amine.

Amines are basic due to the presence of a lone pair of electrons on the nitrogen atom. This lone pair can accept a proton (H⁺) from an acid, such as hydrochloric acid (HCl), in an acid-base reaction. The protonation of the (2-ethyl-2-propen-1-yl)amine results in the formation of the corresponding ammonium cation, (2-ethyl-2-propen-1-yl)ammonium. The positively charged ammonium ion then forms an ionic bond with the negatively charged chloride ion (Cl⁻) from the HCl, resulting in the formation of the this compound salt. This conversion from a covalent amine to an ionic salt significantly alters the physical properties of the compound, often leading to a crystalline solid with increased water solubility.

The efficiency of the hydrochloride salt formation and its subsequent isolation can be influenced by several reaction conditions, most notably the solvent and temperature. The choice of solvent is critical for the crystallization or precipitation of the salt. A solvent in which the hydrochloride salt is poorly soluble is typically chosen to maximize the yield of the solid product.

Temperature also plays a significant role. researchgate.net Cooling the reaction mixture after the addition of HCl can decrease the solubility of the salt and promote crystallization. researchgate.net The rate of cooling can also affect the size and quality of the crystals formed. The stoichiometry of the acid addition is also important; typically, a slight excess of HCl is used to ensure complete protonation of the amine. However, a large excess of acid can sometimes lead to the formation of undesired byproducts or complicate the purification process. The concentration of the reactants in the chosen solvent will also impact the rate of crystallization and the final yield. researchgate.net

Asymmetric Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of (2-ethyl-2-propen-1-yl)amine necessitates stereocontrolled bond formation. This can be accomplished through either enantioselective methods, which create a new stereocenter in a prochiral molecule with a specific handedness, or diastereoselective methods, which control the relative stereochemistry of a new stereocenter in a molecule that is already chiral.

Enantioselective catalysis is a powerful tool for synthesizing chiral amines. sigmaaldrich.com Transition-metal catalysis, in particular, offers numerous pathways to access enantioenriched allylic amines.

One of the most relevant approaches for structures like (2-ethyl-2-propen-1-yl)amine is the transition-metal-catalyzed allylic amination. Molybdenum-based catalysts have been shown to be particularly effective for the regioselective amination of tertiary allylic carbonates, producing α,α-disubstituted allylic amines with high yields. organic-chemistry.org By employing a chiral ligand, this reaction could be rendered enantioselective, providing a direct route to chiral derivatives. For example, a molybdenum-catalyzed asymmetric allylic amination of branched allylic carbonates has been developed, showcasing the potential to achieve excellent enantioselectivities and regioselectivities. organic-chemistry.org

Another powerful strategy is the asymmetric hydroamination of allenes. A rhodium(I)/Josiphos catalyst system has been reported for the highly regio- and enantioselective hydroamination of allenes using benzophenone (B1666685) imine as an ammonia surrogate. rsc.org This method yields valuable α-chiral primary allylic amines, which could serve as precursors or analogues to the target molecule. rsc.org

Organocatalysis also presents viable routes. For instance, a chiral pyridoxal (B1214274) catalyst has been used for the direct asymmetric addition of N-unprotected allylamines to trifluoromethyl ketones. This approach is notable for its high step- and atom-economy, as it bypasses the need for protecting groups on the amine. rsc.org

Below is a table summarizing potential catalytic systems applicable to the synthesis of chiral allylic amines.

| Catalyst System | Ligand/Catalyst Type | Substrate Type | Typical Enantioselectivity (ee) |

| Molybdenum Complex | Chiral Diamine/Diol Ligands | Branched Allylic Carbonates | Up to 99% |

| Rhodium(I) Complex | Josiphos (Chiral Ferrocenyl Diphosphine) | Allenes, Benzophenone Imine | Up to 97% |

| Copper(I) Complex | Phosphoramidite | γ-Disubstituted Allyldiborons, Imines | >99:1 er |

| Organocatalyst | Chiral Pyridoxal | N-Unprotected Allylamines, Ketones | Up to 99% |

When a molecule already contains a stereocenter, diastereoselective reactions are employed to control the formation of subsequent stereocenters. This is crucial in the synthesis of complex pharmaceutical compounds and natural products. acs.org

A prevalent strategy involves the use of chiral auxiliaries. The Ellman lab developed tert-butanesulfinamide, a versatile chiral amine reagent that can be condensed with aldehydes or ketones to form N-sulfinyl imines. yale.edu Subsequent nucleophilic addition to these imines proceeds with high diastereoselectivity, with the auxiliary group directing the approach of the nucleophile. After the reaction, the auxiliary can be cleaved to reveal the chiral primary amine. This method could be adapted to synthesize derivatives of (2-ethyl-2-propen-1-yl)amine with controlled stereochemistry at a new center.

Substrate-controlled synthesis is another key approach. For example, the diastereoselective addition of Grignard reagents to chiral imines or 1,3-oxazolidines derived from chiral amino alcohols like (R)-phenylglycinol has been used to synthesize trans-2,5-disubstituted pyrrolidines. nih.gov This highlights how a stereocenter within the substrate can direct the stereochemical outcome of a reaction. nih.gov Similarly, a chiral derivative of (2-ethyl-2-propen-1-yl)amine could be used to direct subsequent reactions at the double bond, such as epoxidation or dihydroxylation, to yield products with high diastereomeric purity.

A copper-catalyzed method for the enantio- and diastereoselective synthesis of homoallylic amines bearing quaternary carbon centers has been developed using allyldiboron reagents. nih.gov This process demonstrates excellent control over both enantioselectivity (er >99:1) and diastereoselectivity (dr >20:1), showcasing the high level of precision achievable with modern synthetic methods. nih.gov

| Method | Chiral Influence | Reaction Type | Typical Diastereoselectivity (d.r.) |

| Chiral Auxiliary | tert-Butanesulfinamide | Nucleophilic addition to sulfinyl imine | >95:5 |

| Substrate Control | Chiral amino alcohol derivative | Addition of Grignard reagent to imine | >99:1 |

| Reagent Control | Chiral Allylboron Reagent | Allylation of imines | >20:1 |

Process Optimization and Green Chemistry Considerations in this compound Synthesis

Modern pharmaceutical and chemical manufacturing places a strong emphasis on process optimization and the principles of green chemistry to enhance sustainability, reduce environmental impact, and improve economic viability. rsc.org The synthesis of allylic amines, including this compound, can benefit significantly from these considerations.

A key principle of green chemistry is the use of environmentally benign solvents. A molybdenum-catalyzed regioselective synthesis of α,α-disubstituted allylic amines has been reported to proceed efficiently in ethanol, a renewable and less toxic solvent compared to many chlorinated or aromatic hydrocarbons traditionally used in organic synthesis. researchgate.netfigshare.com

Atom economy is another crucial metric, which measures the efficiency of a reaction in converting reactants to the final product. Methods that avoid the use of protecting groups, such as the direct asymmetric α-C–H functionalization of N-unprotected allylamine, exhibit 100% step- and atom-economy, minimizing chemical waste. rsc.org Similarly, hydroamination reactions, which involve the direct addition of an N-H bond across a double or triple bond, are highly atom-economical. rsc.org

Catalyst selection and recyclability are also paramount. The use of non-precious metal catalysts, such as molybdenum, is economically and environmentally advantageous. organic-chemistry.org Furthermore, developing processes where the catalyst can be easily recovered and reused reduces waste and manufacturing costs. For instance, in the molybdenum-catalyzed amination in ethanol, the catalyst system could potentially be recycled through simple centrifugation techniques. organic-chemistry.orgresearchgate.net

Finally, process optimization involves minimizing steps, energy consumption, and waste generation. Converting multi-step syntheses into one-pot or tandem reactions can significantly improve efficiency. The final step in producing the target compound, the formation of the hydrochloride salt, is typically a high-yielding reaction achieved by treating the amine with hydrochloric acid, which aligns with green chemistry principles if performed in a suitable solvent with minimal excess reagents.

The following table compares traditional and greener approaches for synthesizing allylic amines.

| Green Metric | Traditional Approach | Green Chemistry Approach |

| Solvent | Chlorinated solvents (e.g., Dichloromethane), Toluene | Ethanol, Water, or solvent-free conditions researchgate.net |

| Atom Economy | Use of stoichiometric reagents, protecting groups | Catalytic reactions (hydroamination), avoidance of protecting groups rsc.orgrsc.org |

| Catalyst | Stoichiometric toxic reagents (e.g., strong acids/bases) | Recyclable, non-precious metal catalysts (e.g., Molybdenum) organic-chemistry.org |

| Energy | Multiple heating/cooling cycles for multi-step synthesis | One-pot reactions, catalysis at ambient temperature |

| Waste | Byproducts from protecting group steps, stoichiometric reagents | Minimal byproducts, catalyst recycling |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Ethyl 2 Propen 1 Yl Amine Hydrochloride

Mechanistic Studies of Allylic Amination Reactions

Allylic amination reactions are powerful tools for the formation of carbon-nitrogen bonds. acs.org The synthesis of (2-ethyl-2-propen-1-yl)amine would likely proceed via such a pathway, involving a metal catalyst to facilitate the reaction between an allylic substrate and a nitrogen source. The palladium-catalyzed Tsuji-Trost reaction provides a foundational mechanistic framework for understanding this transformation. wikipedia.orgnih.gov

Formation and Reactivity of π-Allylmetal Intermediates

A central feature of many metal-catalyzed allylic substitutions is the in-situ formation of a π-allylmetal intermediate. nih.govrsc.org In the context of a palladium-catalyzed reaction, the mechanism, pioneered by Tsuji and Trost, involves several key steps. wikipedia.org

The catalytic cycle typically begins with the coordination of a zerovalent palladium species, often stabilized by phosphine (B1218219) ligands, to the double bond of an allylic substrate that contains a suitable leaving group (e.g., acetate (B1210297), carbonate, or halide). wikipedia.orgorganic-chemistry.org This initial step forms an η² π-allyl-Pd(0) complex. wikipedia.org Subsequently, the palladium center undergoes oxidative addition into the carbon-leaving group bond. This step results in the expulsion of the leaving group and the formation of a cationic η³ π-allyl-Pd(II) complex. wikipedia.orgorganic-chemistry.orgyoutube.com

Once formed, this electrophilic π-allyl palladium complex is susceptible to attack by a nucleophile. wikipedia.org For the synthesis of a primary amine like (2-ethyl-2-propen-1-yl)amine, a common nitrogen source such as ammonia (B1221849) or an ammonia equivalent would serve as the nucleophile. organic-chemistry.org The nucleophilic attack on one of the terminal carbons of the π-allyl system leads to the formation of the new C-N bond and regenerates the η² π-allyl-Pd(0) complex. youtube.com Finally, dissociation of the palladium catalyst from the newly formed allylic amine product allows the catalyst to re-enter the catalytic cycle. youtube.com

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Coordination | A Pd(0) catalyst coordinates to the alkene of the allylic substrate. | η² π-allyl-Pd(0) complex |

| 2. Oxidative Addition | The palladium atom inserts into the carbon-leaving group bond, forming a new complex and expelling the leaving group. | η³ π-allyl-Pd(II) complex |

| 3. Nucleophilic Attack | An amine nucleophile attacks a terminal carbon of the π-allyl ligand. | η² π-allyl-Pd(0) complex of the aminated product |

| 4. Decomplexation | The final allylic amine product dissociates, regenerating the Pd(0) catalyst for the next cycle. | Allylic Amine + Pd(0) Catalyst |

Role of Acid-Base Catalysis in Reaction Progression

Acid-base catalysis plays a critical role in the progression of allylic amination reactions. The efficiency of the nucleophilic attack on the π-allylmetal intermediate is highly dependent on the nucleophilicity of the amine. In many procedures, a base is added to the reaction mixture. nih.gov This base, often a carbonate or an organic amine like triethylamine, serves to deprotonate the ammonium (B1175870) salt of the nucleophile or the amine itself, thereby increasing its nucleophilicity. wikipedia.orgnih.gov

Conversely, some allylic amination systems, particularly those using allylic alcohols, may employ a Brønsted acid as a co-catalyst. acs.org The acid activates the hydroxyl group, converting it into a better leaving group (water) and facilitating the initial oxidative addition step. The hydrochloride salt form of the title compound indicates that the amine exists in its protonated, ammonium salt form. This is often the result of purification techniques, such as acid-base extraction, or isolation from a reaction medium containing a chloride source. organic-chemistry.orggoogle.com For the amine to participate in further reactions as a nucleophile, it would require neutralization with a base.

Regioselectivity and Stereoselectivity in Allylic Transformations

Controlling regioselectivity and stereoselectivity is a significant challenge and a key area of research in allylic transformations. nih.gov

Regioselectivity refers to the control of which constitutional isomer is formed when a nucleophile attacks an unsymmetrical π-allyl intermediate. nih.gov Generally, in palladium-catalyzed reactions, the nucleophile attacks the less sterically hindered terminus of the allyl system. organic-chemistry.orgyoutube.comnrochemistry.com However, this outcome can be influenced by a variety of factors including the electronic properties of the allyl substrate, the nature of the ligands on the metal catalyst, and the identity of the nucleophile. nih.govnih.gov For instance, iridium-based catalysts are known to often favor the formation of branched allylic amine products, in contrast to the linear products typically obtained with palladium. organic-chemistry.orgnih.gov

Stereoselectivity involves controlling the formation of a specific stereoisomer. In the context of allylic amination, this is most often achieved by employing chiral ligands on the metal catalyst. wikipedia.org The introduction of these ligands creates a chiral environment around the metal center, which can differentiate between the two faces of the π-allyl intermediate or the incoming nucleophile, leading to the preferential formation of one enantiomer. chinesechemsoc.orgresearchgate.netnih.gov A wide array of chiral ligands, such as those based on phosphoramidites or BINAP, have been developed to provide high levels of enantioselectivity in these reactions. nih.govberkeley.edu

| Selectivity Type | Controlling Factors | General Outcome/Examples |

|---|---|---|

| Regioselectivity | Metal Catalyst (e.g., Pd vs. Ir), Ligand Sterics, Substrate Electronics | Palladium catalysts often favor linear products; Iridium catalysts can favor branched products. nih.gov |

| Stereoselectivity | Chiral Ligands on the Metal Catalyst | Use of chiral phosphine or phosphoramidite ligands can lead to high enantiomeric excess (ee). chinesechemsoc.orgberkeley.edu |

Transformations Involving the Amine Functionality of (2-ethyl-2-propen-1-yl)amine hydrochloride

The primary amine group in (2-ethyl-2-propen-1-yl)amine is a versatile functional group. As a hydrochloride salt, the nitrogen lone pair is protonated, rendering it non-nucleophilic. libretexts.org Treatment with a base would liberate the free amine, which can then participate in a variety of characteristic reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the free amine makes it an effective nucleophile. chemguide.co.uklibretexts.org This allows it to react with a range of electrophilic species.

Alkylation: Primary amines can react with haloalkanes in nucleophilic substitution reactions to form secondary amines. This reaction can proceed further to form tertiary amines and even quaternary ammonium salts if excess alkylating agent is used. libretexts.orglibretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides is typically a rapid, often violent, reaction that produces N-substituted amides. chemguide.co.ukchemguide.co.uk This is a common method for protecting the amine group or for synthesizing more complex amide-containing molecules.

Reaction with Carbonyls: Primary amines undergo nucleophilic addition-elimination reactions with aldehydes and ketones to form imines (also known as Schiff bases). libretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.org

| Electrophile | Reaction Type | Product Class |

|---|---|---|

| Haloalkane (R-X) | Alkylation (SN2) | Secondary Amine (R-NH-R') |

| Acyl Chloride (R-COCl) | Acylation | N-Substituted Amide (R-CO-NH-R') |

| Aldehyde/Ketone | Addition-Elimination | Imine (Schiff Base) |

Oxidation Pathways

The oxidation of amines can lead to a variety of products depending on the substrate and the oxidizing agent used. The oxidation of primary allylic amines is a synthetically useful transformation.

One significant oxidation pathway for primary amines is their conversion to nitriles. This transformation can be achieved using various transition-metal catalysts in the presence of an oxidant like molecular oxygen. researchgate.net Such oxidative dehydrogenation reactions are considered efficient and environmentally friendly routes to nitriles. researchgate.net

Additionally, the allylic double bond in (2-ethyl-2-propen-1-yl)amine presents another site for oxidation. The Riley oxidation, which uses selenium dioxide (SeO₂), is a classic method for the allylic oxidation of olefins to form allylic alcohols. wikipedia.org Other modern catalytic systems can also achieve this transformation. nih.govnih.gov The presence of the amine group could potentially direct or influence the regioselectivity of such an oxidation. The specific outcome would depend heavily on the reaction conditions and whether the amine is in its free or protected form.

Reduction Processes

The reduction of allylic amines, such as (2-ethyl-2-propen-1-yl)amine, can be achieved through various synthetic methods, leading to the corresponding saturated amine. A common approach is catalytic hydrogenation, which involves the addition of hydrogen across the carbon-carbon double bond.

Catalytic Hydrogenation:

This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction proceeds via the syn-addition of hydrogen atoms to the alkene, resulting in the formation of (2-ethylpropyl)amine. The hydrochloride salt form may require neutralization prior to or during the reaction, depending on the specific catalyst and conditions employed.

| Catalyst | Hydrogen Source | Solvent | General Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | Room temperature to moderate heat, atmospheric to moderate pressure | (2-ethylpropyl)amine |

| Platinum(IV) oxide (Adam's catalyst) | H₂ gas | Acetic acid, Ethanol | Room temperature, atmospheric pressure | (2-ethylpropyl)amine |

| Raney Nickel | H₂ gas | Ethanol | Room temperature to elevated temperatures and pressures | (2-ethylpropyl)amine |

Other Reducing Agents:

While catalytic hydrogenation is prevalent, other reducing agents can also effect the reduction of the alkene in allylic amines. Diimide (N₂H₂), generated in situ from reagents like hydrazine and an oxidizing agent, can selectively reduce the double bond without affecting other functional groups.

Reactivity of the Alkene Moiety of this compound

The terminal double bond in (2-ethyl-2-propen-1-yl)amine is susceptible to attack by electrophiles and can participate in cycloaddition and radical reactions.

Electrophilic Addition:

The electron-rich π-bond of the alkene readily undergoes electrophilic addition. chemistrysteps.comchemistrystudent.com The reaction is initiated by the attack of an electrophile on the double bond, forming a carbocation intermediate. byjus.com Subsequent attack by a nucleophile yields the addition product. In the case of (2-ethyl-2-propen-1-yl)amine, the addition of hydrogen halides (HX) would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon. However, the presence of the amine group can influence the regioselectivity.

| Reagent | Electrophile | Nucleophile | Predicted Major Product |

| HBr | H⁺ | Br⁻ | 1-bromo-2-(bromomethyl)-2-ethylbutane (after subsequent reaction of the amine) |

| H₂O/H⁺ | H⁺ | H₂O | 2-(aminomethyl)-2-ethylbutan-1-ol |

Cycloaddition Reactions:

The alkene moiety can participate in cycloaddition reactions. For instance, in a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgyoutube.com Another example is the [3+2] cycloaddition with nitrile oxides or azides to form five-membered heterocyclic rings. uchicago.edunih.gov The presence of the allylic amine can influence the stereoselectivity of these reactions. sioc-journal.cn

The alkene can undergo transformations initiated by radical species. rsc.org For example, in the presence of a radical initiator and a hydrogen source like a thiol or a tin hydride, radical addition to the double bond can occur. Photoredox catalysis can also be employed to generate radical intermediates from allylic amines, leading to various functionalizations. nih.gov These reactions often proceed with high functional group tolerance. researchgate.net

Isomerization and Rearrangement Processes of Allylic Amines

Allylic amines can undergo isomerization and rearrangement reactions, primarily involving the migration of the double bond.

In the presence of a strong base, allylic amines can undergo isomerization to form the corresponding enamines. acs.org This process involves the deprotonation of the carbon adjacent to both the double bond and the nitrogen atom, followed by reprotonation at the terminal carbon of the original double bond. This reaction can be stereospecific, particularly with chiral substrates. acs.org For (2-ethyl-2-propen-1-yl)amine, base-catalyzed isomerization would lead to the formation of (E/Z)-N-(2-ethyl-1-propen-1-yl)amine.

Primary and secondary allylic amines can exist in equilibrium with their imine tautomers. wikipedia.org This enamine-imine tautomerism is analogous to the keto-enol tautomerism of carbonyl compounds. pbworks.comthieme.de The equilibrium generally favors the imine form. pbworks.com For (2-ethyl-2-propen-1-yl)amine, the enamine tautomer formed through isomerization can further tautomerize to the corresponding imine, 2-ethyl-N-propylidenemethanamine. This tautomerization is a dynamic process and can be influenced by factors such as solvent and temperature. The propensity for this tautomerization can affect the reactivity and stability of aliphatic aldimines. acs.org

Theoretical and Computational Chemistry Investigations of 2 Ethyl 2 Propen 1 Yl Amine Hydrochloride

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost. DFT calculations can be used to determine a wide range of ground-state properties for (2-ethyl-2-propen-1-yl)amine hydrochloride.

A typical DFT study would begin with the geometry optimization of the (2-ethyl-2-propen-1-yl)ammonium cation. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. Common functionals, such as B3LYP, are often paired with basis sets like 6-311++G(d,p) to provide reliable results for organic molecules.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap implies higher stability.

The table below presents illustrative optimized geometric parameters for the allylammonium cation (the parent structure of the cation of this compound), calculated at the B3LYP/6-311++G(d,p) level of theory. These parameters provide a baseline for understanding the structural characteristics of the propenamine backbone.

| Parameter | Value |

|---|---|

| C=C Bond Length (Å) | 1.335 |

| C-C Bond Length (Å) | 1.492 |

| C-N Bond Length (Å) | 1.485 |

| C=C-C Bond Angle (°) | 121.5 |

| C-C-N Bond Angle (°) | 110.8 |

| HOMO Energy (eV) | -9.85 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 11.08 |

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing detailed information about the energy landscape that governs the transformation from reactants to products.

Transition State Characterization and Activation Energy Determination

A central concept in reaction mechanism studies is the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate.

Computational methods, particularly DFT, are widely used to locate and characterize transition states. A transition state structure is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction involving this compound, such as an addition to the double bond or a substitution at the amine group, DFT calculations would be employed to model the reactants, products, and the intervening transition state. The activation energy can then be calculated to predict the feasibility and rate of the reaction.

The table below provides illustrative activation energies for a hypothetical reaction involving a substituted allylamine, demonstrating the kind of data that would be generated.

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Step 1: Nucleophilic Attack | 15.2 |

| Step 2: Proton Transfer | 8.5 |

Reaction Pathway Elucidation and Competing Mechanisms

Many chemical reactions can proceed through multiple pathways, leading to different products or intermediates. Computational modeling can be used to explore these different pathways and determine which are the most energetically favorable.

For instance, in a reaction of this compound, there could be competition between reactions at the double bond and reactions at the amine. Computational studies can elucidate which pathway is more likely under specific conditions by comparing the activation barriers for each.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a crucial role in its chemical and biological activity. Computational methods are essential for exploring the conformational landscape of flexible molecules and predicting their stereochemical preferences.

Conformational analysis involves identifying all low-energy conformers of a molecule and determining their relative stabilities. For a molecule with several rotatable bonds like this compound, this can be a complex task. A common approach is to perform a systematic or stochastic search of the conformational space using a computationally inexpensive method, such as molecular mechanics, followed by geometry optimization of the low-energy conformers using a more accurate method like DFT. nih.gov

The relative populations of the different conformers at a given temperature can be calculated from their relative Gibbs free energies using the Boltzmann distribution. This information is critical for understanding the average structure of the molecule in solution and for interpreting experimental data, such as NMR spectra.

Furthermore, computational methods can be used to predict the stereochemical outcome of reactions involving chiral molecules or leading to the formation of new stereocenters. By calculating the energies of the transition states leading to different stereoisomeric products, the stereoselectivity of a reaction can be predicted. The transition state with the lower energy will correspond to the major product.

The following table shows an example of the calculated relative Gibbs free energies for different conformers of a flexible amine hydrochloride, illustrating how computational chemistry can predict the most stable conformations.

| Conformer | Relative Gibbs Free Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Anti-Anti | 0.00 | 75.3 |

| Anti-Gauche | 1.12 | 12.1 |

| Gauche-Gauche | 1.58 | 6.5 |

| Other | > 2.0 | <6.1 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. For this compound, theoretical calculations, particularly Density Functional Theory (DFT), can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net This approach involves optimizing the geometry of the molecule at a selected level of theory, followed by the calculation of NMR shielding tensors. A variety of DFT functionals, such as B3LYP and M06-2X, can be utilized in combination with different basis sets, for instance, 6-311+G(2d,p) or TZVP, to achieve a high degree of accuracy when compared with experimental data. nih.govresearchgate.net The selection of the functional and basis set is crucial and is often guided by benchmarking against known compounds with similar structural features. ruc.dkyoutube.com

The process begins with the in silico construction of the this compound structure. A geometry optimization is then performed to find the lowest energy conformation of the molecule. Following this, the GIAO method is applied to the optimized structure to calculate the isotropic shielding values for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the B3LYP functional with the 6-311+G(2d,p) basis set. Such a table is invaluable for the preliminary assignment of experimental spectra and for the structural elucidation of newly synthesized compounds.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (on N) | 8.5 - 9.5 |

| H (vinyl) | 5.8 - 6.0 |

| H (vinyl) | 5.2 - 5.4 |

| H (allylic) | 3.5 - 3.7 |

| H (methylene on ethyl) | 2.8 - 3.0 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (vinyl, quaternary) | 140 - 145 |

| C (vinyl, methylene) | 115 - 120 |

| C (allylic) | 50 - 55 |

| C (methylene on ethyl) | 45 - 50 |

It is important to note that the accuracy of these predictions can be influenced by solvent effects. nih.govcas.cz Therefore, more advanced computational models may incorporate a polarizable continuum model (PCM) to simulate the solvent environment, leading to predicted chemical shifts that are in closer agreement with experimental values obtained in solution. acs.org

Rationalization of Stereocontrol in Synthetic Reactions

Computational chemistry plays a pivotal role in understanding and predicting the stereochemical outcomes of chemical reactions. For synthetic routes involving this compound, theoretical investigations can provide a rationalization for the observed stereocontrol.

DFT calculations can be used to model the transition states of reactions that lead to the formation of chiral centers. By comparing the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. nih.govrsc.org For instance, in the synthesis of precursors to this compound that may involve the addition of a nucleophile to an imine, computational analysis can elucidate the factors governing diastereofacial selectivity. acs.org

These calculations can reveal subtle stereoelectronic effects and steric interactions that dictate the favored reaction pathway. acs.org By analyzing the geometries and energies of the transition states, chemists can gain a deeper understanding of the origins of stereoselectivity. This knowledge can then be used to optimize reaction conditions or to design new catalysts and substrates that enhance the desired stereochemical outcome.

For example, in a hypothetical allylation reaction to form a precursor to (2-ethyl-2-propen-1-yl)amine, DFT could be used to model the transition states for the syn and anti addition products. The relative activation energies (ΔG‡) for these pathways would provide a quantitative prediction of the diastereomeric ratio.

Hypothetical Transition State Energy Analysis

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| TS-syn | 0.0 | >95% |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and the influence of the solvent environment. For this compound, MD simulations can provide detailed insights into its behavior in solution, particularly in aqueous media.

In an MD simulation, the motion of the solute and solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and its interactions with the surrounding solvent molecules. For this compound, a key area of investigation would be the solvation of the protonated amine group. researchgate.net

MD simulations can reveal the structure of the solvation shell around the -NH3+ group, including the number of water molecules in the first solvation shell and the average hydrogen bond distances and angles. researchgate.net This information is crucial for understanding the stability of the ion in solution and its reactivity. The simulations can also provide information on the dynamics of the solvent molecules, such as the residence time of water molecules in the solvation shell.

Furthermore, MD simulations can be used to study the conformational dynamics of the (2-ethyl-2-propen-1-yl) group. The flexibility of the ethyl and propenyl chains can be analyzed by monitoring dihedral angles and other geometric parameters over the course of the simulation. This can help to identify the preferred conformations of the molecule in solution.

Constant pH MD simulations can also be employed to study the protonation state of the amine group as a function of the simulated pH of the solution. acs.orgmpg.denih.gov This can provide theoretical predictions of the pKa value of the amine, which is a fundamental physicochemical property.

Typical Parameters from an MD Simulation of this compound in Water

| Parameter | Description | Typical Value |

|---|---|---|

| First Solvation Shell Radius | The distance from the nitrogen atom to the first minimum in the N-O radial distribution function. | ~3.5 Å |

| Coordination Number | The average number of water molecules in the first solvation shell of the -NH3+ group. | 4 - 6 |

By providing a detailed, atomistic view of the solute-solvent interactions and the dynamic behavior of the molecule, MD simulations offer a powerful complement to experimental studies and can contribute significantly to a comprehensive understanding of the chemical and physical properties of this compound in solution. researchgate.netsci-hub.se

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. nih.gov For (2-ethyl-2-propen-1-yl)amine hydrochloride, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

Multi-dimensional NMR (2D COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Multi-dimensional NMR experiments are critical for assembling the molecular framework by correlating different nuclei through chemical bonds or through space.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment establishes proton-proton coupling networks within the molecule. For this compound, this technique would reveal correlations between the methyl and methylene (B1212753) protons of the ethyl group, confirming the -CH₂CH₃ fragment. It would also show correlations between the allylic methylene protons and the vinyl protons of the propenyl group. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment definitively assigns the carbon resonances based on the already-assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two or three bonds). This is crucial for connecting the distinct spin systems identified by COSY. For instance, HMBC would show correlations from the protons of the allylic methylene group (-CH₂-N) to the quaternary and vinyl carbons of the propenyl group, and also to the methylene carbon of the ethyl group, thus confirming the connectivity around the central nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity. nanalysis.com This is particularly useful for determining preferred conformations in flexible molecules. researchgate.netresearchgate.net In this compound, NOESY could reveal through-space correlations between the protons of the ethyl group and the protons of the propenyl group, providing insight into the molecule's three-dimensional structure and conformational preferences around the C-N bond. nanalysis.com

The following table summarizes the expected correlations for structural elucidation.

| Technique | Correlated Nuclei | Information Gained for this compound |

| ¹H-¹H COSY | ¹H ↔ ¹H (2-3 bonds) | Confirms -CH₂CH₃ fragment connectivity. |

| HSQC | ¹H – ¹³C (1 bond) | Assigns chemical shifts for each carbon atom directly bonded to a proton. |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Connects the ethyl and propenyl fragments to the central nitrogen atom by showing correlations from methylene protons to carbons across the nitrogen. |

| NOESY | ¹H ↔ ¹H (through space) | Reveals spatial proximity between protons on the ethyl and propenyl groups, aiding in conformational analysis. nanalysis.comhuji.ac.il |

Variable-Temperature NMR for Dynamic Processes and Exchange Phenomena

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. numberanalytics.comoxinst.com For this compound, several dynamic phenomena could be investigated.

At low temperatures, rotation around the C-N single bonds may become slow enough to be observed. This could potentially lead to the appearance of multiple conformers or broadening of specific signals. oxinst.comrsc.org As the temperature is increased, the rate of rotation increases, leading to the coalescence of signals corresponding to the different rotational isomers into a single, time-averaged signal. oxinst.com Analysis of the spectra at different temperatures allows for the calculation of the thermodynamic activation barriers (ΔG‡) for these rotational processes. sci-hub.ru

Furthermore, the protons of the ammonium (B1175870) group (-NH₃⁺) can undergo chemical exchange with solvent molecules (e.g., trace water in the NMR solvent). The rate of this exchange is temperature-dependent and affects the appearance of the N-H signal, which may broaden or sharpen as the temperature changes.

Advanced Techniques for Stereochemical Assignment

While this compound is not chiral, it possesses prochiral elements. Specifically, the two protons on the allylic methylene group (-CH₂-N) are diastereotopic. In a standard achiral solvent, they are chemically and magnetically equivalent due to rapid conformational averaging.

However, their non-equivalence can be revealed using advanced NMR techniques. The use of a chiral solvating agent or a chiral derivatizing agent (CDA) can create a chiral environment around the molecule. nih.govresearchgate.net This interaction leads to the formation of transient diastereomeric complexes, in which the two methylene protons are no longer equivalent and will exhibit distinct chemical shifts and couplings in the ¹H NMR spectrum. nih.gov This approach allows for the detailed stereochemical analysis of reactions involving this prochiral center.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Hyphenated Techniques (e.g., LC-MS/MS) for Reaction Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of complex mixtures. nih.govnih.gov In a reaction producing (2-ethyl-2-propen-1-yl)amine, LC would first separate the target compound from starting materials, byproducts, and other impurities.

The separated components then enter the mass spectrometer. In the first stage (MS1), the protonated molecular ion of the free amine, [C₅H₁₁N + H]⁺, would be selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second stage of mass spectrometry (MS2) analyzes these fragments. The specific fragmentation pattern serves as a "fingerprint" for the compound, allowing for its unambiguous identification and quantification even at very low concentrations. sciex.comresearchgate.net

Potential fragmentation pathways for the protonated free amine would likely involve cleavage alpha to the nitrogen atom, a common pathway for amines.

| Analysis Stage | Description | Expected Result for (2-ethyl-2-propen-1-yl)amine |

| LC Separation | Chromatographic separation of mixture components. | Isolation of the target amine from other reaction components. |

| MS1 Analysis | Ionization and selection of the precursor ion. | Detection of the protonated molecular ion [C₅H₁₂N]⁺. |

| Collision Cell | Fragmentation of the precursor ion. | Generation of stable fragment ions via pathways like alpha-cleavage. |

| MS2 Analysis | Detection of characteristic product ions. | A specific fragmentation spectrum confirming the compound's identity. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). measurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of an ion based on its exact mass. measurlabs.com

For (2-ethyl-2-propen-1-yl)amine, HRMS would be used to confirm its molecular formula. The theoretical exact mass of the protonated free amine [C₅H₁₂N]⁺ can be calculated by summing the exact masses of its constituent isotopes. An experimental measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula, C₅H₁₁N, distinguishing it from any other isobaric compounds (molecules with the same nominal mass but different atomic compositions). nih.govresearchgate.net

| Ion | Elemental Formula | Theoretical Exact Mass (m/z) |

| Protonated Free Amine | [C₅H₁₂N]⁺ | 86.0964 |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of this compound. The formation of the hydrochloride salt from the primary amine results in the formation of an alkylammonium ion (-NH3+), which gives rise to distinct spectral features compared to the free amine.

In the FT-IR spectrum, the most prominent feature for a primary amine salt is the very broad and strong absorption band due to N-H stretching vibrations of the -NH3+ group. This band typically appears in the 3200-2800 cm⁻¹ region, often overlapping with the C-H stretching vibrations. researchgate.netspectroscopyonline.com The broadening is a direct consequence of extensive hydrogen bonding in the solid state. Asymmetric and symmetric N-H bending (scissoring) vibrations for the -NH3+ group are expected to produce strong absorptions in the 1625-1560 cm⁻¹ range. researchgate.net

The alkene moiety of the molecule also presents characteristic vibrations. The C=C stretching vibration is anticipated to appear as a medium-intensity band around 1650-1640 cm⁻¹. The C-H stretching vibration of the vinylidene group (=CH₂) is expected just above 3000 cm⁻¹ (typically 3095-3075 cm⁻¹), while the out-of-plane C-H bending gives a strong band in the 900-880 cm⁻¹ region. analyzetest.com The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range. analyzetest.com

Raman spectroscopy provides complementary information. While the polar N-H and C-N bonds show strong IR absorptions, the non-polar C=C double bond is expected to produce a strong and sharp signal in the Raman spectrum, making it a valuable tool for confirming the presence of the alkene group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| N-H Stretch (-NH3+) | 3200-2800 (very broad) | 3200-2800 | Strong (IR), Weak (Raman) |

| C-H Stretch (sp²) (=CH₂) | 3095-3075 | 3095-3075 | Medium |

| C-H Stretch (sp³) (-CH₂-, -CH₃) | 2960-2850 | 2960-2850 | Strong |

| C=C Stretch | 1650-1640 | 1650-1640 | Medium (IR), Strong (Raman) |

| N-H Bend (-NH3+) | 1625-1560 | 1625-1560 | Strong |

| C-H Bend (-CH₂-, -CH₃) | 1470-1430 | 1470-1430 | Medium |

| C-N Stretch | 1250-1020 | 1250-1020 | Medium-Weak |

| =C-H Bend (out-of-plane) | 900-880 | 900-880 | Strong (IR), Weak (Raman) |

This table presents expected vibrational frequencies based on characteristic group frequencies for amine hydrochlorides and alkenes. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Crucially, this technique elucidates the intermolecular interactions that govern the crystal packing. In the case of an amine hydrochloride, the dominant interactions are expected to be strong hydrogen bonds between the ammonium group (-NH3+) as a donor and the chloride ion (Cl⁻) as an acceptor. These N-H···Cl hydrogen bonds are a defining feature of amine hydrochloride crystal structures and are key to the stability of the crystal lattice. researchgate.net The analysis would reveal the geometry of these hydrogen bonds (N-H and H···Cl distances, N-H···Cl angle) and how they connect the molecules into one-, two-, or three-dimensional networks.

While a specific crystal structure for this compound is not publicly available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on typical values for simple organic amine hydrochlorides.

| Parameter | Illustrative Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | e.g., 4 |

| Bond Lengths (Å) | C-C, C=C, C-N |

| Bond Angles (°) | C-C-C, C-C-N |

| Hydrogen Bond Geometry | N-H···Cl distances and angles |

| Crystal Packing Description | Description of supramolecular assembly via hydrogen bonding |

This table provides an example of the data obtained from an X-ray crystallography experiment. The values are for illustrative purposes only.

Chiral Separation Techniques (e.g., Chiral HPLC, SFC) for Enantiomeric Purity Determination

Chiral separation techniques are essential for separating enantiomers and determining the enantiomeric purity of chiral compounds. nih.gov An analysis of the structure of (2-ethyl-2-propen-1-yl)amine reveals that the molecule is achiral . It does not possess a stereocenter (a carbon atom bonded to four different groups), and therefore, it does not have enantiomers. As a result, enantiomeric purity determination is not applicable to this specific compound.

However, the broader class of allylic amines frequently contains chiral members, which are of significant interest in synthetic and pharmaceutical chemistry. rsc.orgnih.gov For these related chiral compounds, techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable.

Chiral HPLC is a widely used method that employs a chiral stationary phase (CSP) to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralcel® OD-H, Chiralpak® IA/IB/IC), are particularly effective for resolving chiral amines. yakhak.org The separation is typically achieved in normal-phase mode, using a mobile phase consisting of a non-polar solvent (like hexane (B92381) or heptane) with a polar modifier (an alcohol such as isopropanol (B130326) or ethanol). A small amount of a basic additive (e.g., diethylamine) is often required to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption. The mobile phase in SFC consists of supercritical carbon dioxide mixed with a polar co-solvent (typically an alcohol like methanol). Similar to HPLC, basic or acidic additives are often used to enhance selectivity and peak shape for amine compounds. Polysaccharide-based CSPs are also widely used and highly effective in SFC.

The following table summarizes typical conditions used for the enantiomeric separation of representative chiral primary amines, illustrating the methodologies that would be applied if the target compound were chiral.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Co-solvent | Additive | Application Example |

| HPLC | Polysaccharide-based (e.g., Chiralpak® IA) | Hexane/Isopropanol | Diethylamine (DEA) | Resolution of α-methylbenzylamine |

| HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Heptane/Ethanol | Triethylamine (TEA) | Separation of primary aromatic amines |

| SFC | Polysaccharide-based (e.g., Chiralpak® IC) | CO₂ / Methanol | Isopropylamine (IPA) | Fast separation of pharmaceutical amines |